5-Bromo-6,8-difluoroquinoline-3,4-diamine
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Overview
Description
5-Bromo-6,8-difluoroquinoline-3,4-diamine is a chemical compound with the molecular formula C9H6BrF2N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,8-difluoroquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method includes the bromination and fluorination of quinoline, followed by amination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,8-difluoroquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
5-Bromo-6,8-difluoroquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-6,8-difluoroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its ability to bind to biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-6,8-difluoroquinoline
- 4-Bromo-5,8-difluoroquinoline
- 5-Bromo-8-fluoroquinoline
Uniqueness
5-Bromo-6,8-difluoroquinoline-3,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in the 6 and 8 positions, along with the diamine group at the 3 and 4 positions, makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6BrF2N3 |
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Molecular Weight |
274.06 g/mol |
IUPAC Name |
5-bromo-6,8-difluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H6BrF2N3/c10-7-3(11)1-4(12)9-6(7)8(14)5(13)2-15-9/h1-2H,13H2,(H2,14,15) |
InChI Key |
ISGNOBJDOQBAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(C(=C2C(=C1F)Br)N)N)F |
Origin of Product |
United States |
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